Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride

Description

Introduction and Basic Properties

Chemical Identity and Nomenclature

Molecular Formula and Structure

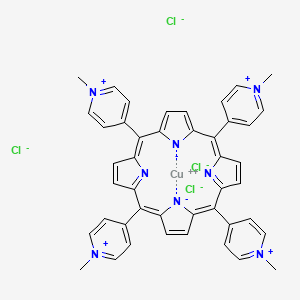

Copper(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride is a metalloporphyrin with the molecular formula $$ \text{C}{44}\text{H}{36}\text{Cl}4\text{CuN}8 $$ and a molecular weight of 882.17 g/mol. The structure consists of a planar porphyrin macrocycle with four N-methyl-4-pyridyl groups substituted at the meso positions (Figure 1). The central copper(II) ion is coordinated to the four pyrrole nitrogen atoms of the porphyrin ring, adopting a square planar geometry. Each pyridyl group is functionalized with a methyl group at the nitrogen atom, imparting a permanent positive charge to the molecule and enhancing its water solubility. The tetrachloride counterions balance the overall charge of the complex.

IUPAC Nomenclature

The systematic IUPAC name for this compound is copper(II)-5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide tetrachloride. This nomenclature reflects the following features:

- Central metal : Copper in the +2 oxidation state.

- Porphyrin core : A 22,24-diide porphyrin macrocycle.

- Substituents : Four 1-methylpyridin-1-ium groups at the 5,10,15, and 20 positions.

- Counterions : Four chloride ions to balance the +4 charge of the porphyrin framework.

Common Names and Abbreviations

The compound is widely recognized by its abbreviated name, CuTMPyP4 , where "TMPyP" stands for tetrakis(N-methyl-4-pyridyl)porphyrin. Alternative designations include:

Structural Characteristics

Coordination Geometry

The copper(II) ion in CuTMPyP4 resides in the porphyrin cavity, bonded to the four pyrrolic nitrogen atoms in a square planar arrangement. This geometry is typical for d⁹ metal ions like Cu(II), which favor ligand field stabilization through strong in-plane σ-bonding. Axial coordination sites are typically unoccupied in aqueous solutions, though weak interactions with solvent molecules or counterions may occur under specific conditions.

Bond Lengths and Angles

Single-crystal X-ray diffraction studies of analogous porphyrins (e.g., ZnTMPyP4) reveal average Cu–N(pyrrole) bond lengths of approximately 1.98 Å, consistent with similar metalloporphyrins. The N–Cu–N bond angles deviate slightly from ideal 90° values due to minor distortions in the porphyrin macrocycle, often caused by crystal packing forces or electronic effects.

Crystal Structure Analysis

CuTMPyP4 crystallizes in a monoclinic system with space group P2₁/c, as determined by powder X-ray diffraction. The crystal lattice features layered arrangements of porphyrin molecules stabilized by π-π stacking interactions between adjacent macrocycles. Chloride counterions occupy interstitial sites, forming hydrogen bonds with water molecules in the hydrated structure.

Physical and Chemical Properties

Solubility Properties

CuTMPyP4 exhibits high solubility in polar solvents, particularly water (>50 mg/mL at 25°C), due to the cationic N-methylpyridyl groups. Solubility decreases in organic solvents such as dichloromethane or ethyl acetate, where the charged substituents disrupt van der Waals interactions.

Stability and Reactivity

The compound demonstrates remarkable stability across a broad pH range (pH 4–9). Under acidic conditions (pH < 4), protonation of the pyrrolic nitrogen atoms can lead to partial demetallation, whereas alkaline conditions (pH > 9) promote the deprotonation of axial water ligands, enhancing reactivity toward metal ion exchange. CuTMPyP4 is photosensitive and should be stored in dark conditions to prevent degradation.

Redox Properties

Cyclic voltammetry studies reveal two reversible one-electron redox processes:

Historical Development

Discovery and Initial Studies

CuTMPyP4 was first synthesized in the late 20th century as part of efforts to develop water-soluble porphyrins for biomedical applications. Early studies focused on its use as a colorimetric sensor for heavy metal ions (Hg²⁺, Pb²⁺, Cd²⁺) in aqueous solutions, leveraging its strong visible absorption bands and selective binding properties.

Evolution of Research Focus

In the 2010s, research expanded into photodynamic therapy and catalysis. Notable advancements include:

- Photodegradation of pollutants : CuTMPyP4 acts as a photosensitizer, generating singlet oxygen ($$ ^1\text{O}_2 $$) under visible light to degrade polyaromatic hydrocarbons.

- Radiopharmaceuticals : Optimized synthesis protocols enabled rapid complexation with copper-64 ($$ ^{64}\text{Cu} $$) for positron emission tomography (PET) imaging.

- Light-harvesting systems : Energy transfer studies in clay nanosheet-porphyrin hybrids demonstrated potential for solar energy conversion.

Properties

Molecular Formula |

C44H36Cl4CuN8 |

|---|---|

Molecular Weight |

882.2 g/mol |

IUPAC Name |

copper;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)porphyrin-22,24-diide;tetrachloride |

InChI |

InChI=1S/C44H36N8.4ClH.Cu/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;;/h5-28H,1-4H3;4*1H;/q+2;;;;;+2/p-4 |

InChI Key |

HQBQUMQOOUMUKH-UHFFFAOYSA-J |

Canonical SMILES |

C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)[N-]3.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Ligand Synthesis

The free-base TMPyP is synthesized via alkylation of meso-tetra(4-pyridyl)porphyrin with methyl groups, yielding a water-soluble cationic porphyrin. The quaternization of pyridyl nitrogen atoms ensures solubility in aqueous media, a critical feature for subsequent metallation.

Copper(II) Insertion

The metallation step involves reacting TMPyP with copper(II) chloride (CuCl₂) in a polar solvent, typically water or methanol, under reflux conditions. Key parameters include:

- Molar Ratio : A 1:1 stoichiometry of porphyrin to CuCl₂ ensures complete metalation.

- pH Control : Neutral to slightly acidic conditions (pH 6–7) prevent porphyrin aggregation and facilitate metal ion coordination.

- Temperature : Reactions proceed at 60–80°C for 4–6 hours, monitored via UV-vis spectroscopy by observing the shift from the free-base Soret band (~422 nm) to the metalloporphyrin band (~428 nm).

Representative Procedure :

- Dissolve TMPyP (1 mmol) in deionized water (100 mL).

- Add CuCl₂·2H₂O (1.1 mmol) and stir at 70°C for 5 hours.

- Concentrate the solution under reduced pressure and precipitate the product via acetone addition.

- Purify by column chromatography (silica gel, methanol:water 9:1) to isolate Cu-TMPyP as a deep green solid.

Industrial Production Considerations

While laboratory-scale methods are well-documented, industrial synthesis prioritizes scalability and cost efficiency. Although specific protocols are proprietary, general principles include:

- High-Purity Reagents : Minimize side reactions and byproducts.

- Continuous Flow Systems : Enhance reaction consistency and yield.

- Green Chemistry : Aqueous solvents and recyclable catalysts reduce environmental impact.

Comparative Analysis of Synthesis Methods

Mechanistic Insights

Copper(II) insertion proceeds via a dissociative mechanism:

- Axial Ligand Displacement : Cu²⁺ replaces two protons from the porphyrin core.

- Electronic Rearrangement : The d⁹ configuration of Cu(II) stabilizes the planar macrocycle, evidenced by EPR spectroscopy.

- Kinetics : Second-order dependence on [Cu²⁺], with activation energy ΔH≠ ≈ 140–160 kJ/mol.

Challenges and Optimization

- Byproduct Formation : Excess Cu²⁺ may form μ-oxo dimers; stoichiometric control mitigates this.

- Solvent Effects : Methanol accelerates metallation but risks porphyrin demethylation; aqueous systems are preferred.

- Scalability : Industrial methods employ catalytic additives (e.g., acetate buffers) to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride can undergo various chemical reactions, including:

Oxidation: The compound can participate in oxidation reactions, often facilitated by its metal center.

Reduction: It can also undergo reduction reactions, where the copper center is reduced.

Substitution: The compound can participate in substitution reactions, where ligands around the copper center are replaced by other ligands.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized porphyrin derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizers to induce cytotoxic effects in targeted tissues upon light activation. Cu(II) meso-Tetra(N-methyl-4-pyridyl) porphine tetrachloride has been investigated for its efficacy in PDT against cancer cells.

- Mechanism : Upon irradiation, the compound generates reactive oxygen species (ROS), which can induce apoptosis in tumor cells. Studies have shown that it can effectively target various cancer types, enhancing the therapeutic index by selectively accumulating in malignant tissues .

- Case Studies : Research demonstrated that this compound could unwind supercoiled DNA, indicating its potential role in gene therapy applications . Additionally, it has been used in animal models to assess tumor response to PDT, showing promising results in reducing tumor size and promoting cell death .

Sensing Applications

This compound serves as a sensitive sensor for detecting heavy metals in aqueous solutions. Its cationic nature allows it to interact effectively with anions and metal ions.

- Heavy Metal Detection : The compound has been successfully employed as a sensor for mercury (Hg²⁺), lead (Pb²⁺), cadmium (Cd²⁺), and copper (Cu²⁺). It exhibits significant fluorescence changes upon binding with these ions, enabling quantitative analysis .

- Environmental Monitoring : Its application extends to environmental monitoring, where it can be utilized to detect contaminants in water sources, aiding in pollution control efforts .

Environmental Remediation

The compound's photochemical properties make it suitable for environmental remediation, particularly in the degradation of persistent organic pollutants.

- Degradation of Polycyclic Aromatic Hydrocarbons (PAHs) : this compound has been used as a photosensitizer for the degradation of PAHs under UV light exposure. This application highlights its potential role in addressing environmental pollution through advanced oxidation processes .

Biochemical Studies

In biochemical research, this compound is utilized for studying protein interactions and DNA binding.

- DNA Intercalation : The compound has been shown to intercalate into DNA structures, which can be useful for understanding drug-DNA interactions and developing new therapeutic agents .

- Protein Aggregation Studies : It has also been used to modulate the aggregation of proteins like alpha-synuclein, providing insights into neurodegenerative diseases .

Summary Table of Applications

| Application Area | Description | Key Findings/Case Studies |

|---|---|---|

| Photodynamic Therapy | Induces cell death via ROS generation upon light activation | Effective against various tumors; unwinds supercoiled DNA |

| Sensing | Detects heavy metals through fluorescence changes | Sensitive detection of Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺ |

| Environmental Remediation | Degrades persistent organic pollutants | Effective against PAHs under UV light |

| Biochemical Studies | Studies protein-DNA interactions and protein aggregation | Intercalates DNA; modulates alpha-synuclein aggregation |

Mechanism of Action

The mechanism of action of Cu(ii) meso-tetra(n-methyl-4-pyridyl) porphine tetrachloride involves its ability to bind to metal ions and participate in redox reactions. The copper center can undergo oxidation and reduction, facilitating various chemical transformations. In biological systems, the compound can mimic the behavior of natural heme groups, interacting with proteins and other biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Substituent-Based Comparison

Key Insights :

- Substituent Impact: The N-methyl-4-pyridyl groups in the target compound confer cationic solubility, enabling interactions with negatively charged biomolecules (e.g., DNA, proteins) . Sulfonatophenyl groups in TPPS derivatives impart anionic solubility, favoring applications in gas-phase structural studies rather than biological systems .

Functional Analogs: Application-Specific Performance

Table 2: Efficacy in Photodynamic Therapy

Research Findings :

- The target compound outperforms standalone porphyrins in combinatorial therapies due to its ability to generate reactive oxygen species (ROS) under laser irradiation while synergizing with AuNPs for PTT .

- In contrast, anionic TPPS porphyrins are less effective in biological PDT applications due to poor cellular uptake and incompatibility with cationic delivery systems .

Metal Ion Sensing Capabilities

Table 3: Sensing Performance

Key Contrast :

- The cationic nature of the target compound enables direct electrostatic interactions with metal ions, whereas anionic porphyrins like TPPS are less effective due to repulsion with negatively charged ions .

Biological Activity

Cu(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride (CuTMPyP) is a synthetic porphyrin compound that has garnered attention for its diverse biological activities, particularly in photodynamic therapy (PDT), antimicrobial applications, and as a model for studying metalloporphyrins' interactions with biological systems. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Synthesis and Properties

CuTMPyP can be synthesized through the coordination of copper ions with meso-tetra(N-methyl-4-pyridyl) porphyrin in a controlled environment. The general synthesis involves:

- Preparation of Porphyrin : Synthesis of meso-tetra(N-methyl-4-pyridyl) porphyrin.

- Metal Coordination : Reaction with copper(II) salts under specific conditions to ensure proper ligand binding.

- Purification : Typically involves chromatography to isolate the desired product.

The resulting compound exhibits unique properties such as solubility in aqueous solutions and the ability to generate reactive oxygen species (ROS) upon light activation.

Photodynamic Therapy (PDT)

CuTMPyP has been extensively studied for its role as a photosensitizer in PDT. The mechanism involves the absorption of light, leading to the generation of ROS, which can induce cell death in targeted tissues, particularly cancer cells. The efficacy of CuTMPyP in PDT is highlighted in several studies:

- Case Study 1 : In vitro studies showed that CuTMPyP effectively inhibited the growth of various cancer cell lines when exposed to light at specific wavelengths (400-800 nm). The cytotoxicity was significantly enhanced in the presence of oxygen, demonstrating its potential for cancer treatment .

Antimicrobial Activity

CuTMPyP exhibits notable antimicrobial properties against a range of pathogens. Research indicates that it can effectively inhibit bacterial growth through photodynamic mechanisms:

- Case Study 2 : A study demonstrated that CuTMPyP led to a 100% inhibition of Escherichia coli after 10 minutes of light exposure at a concentration of 1 µM . This highlights its potential as an antimicrobial agent, particularly in treating infections.

The biological activity of CuTMPyP can be attributed to several mechanisms:

- ROS Generation : Upon light activation, CuTMPyP generates singlet oxygen and other ROS, which can damage cellular components such as lipids, proteins, and DNA.

- Binding Interactions : CuTMPyP can interact with nucleic acids and proteins, potentially altering their function and leading to downstream biological effects .

- Photodynamic Inactivation : The compound's ability to induce apoptosis or necrosis in target cells is a critical aspect of its therapeutic potential .

Comparative Analysis with Similar Compounds

To understand CuTMPyP's unique properties, it is beneficial to compare it with structurally similar porphyrins:

| Compound Name | Metal Center | Unique Properties |

|---|---|---|

| This compound | Copper | Effective ROS generation; antimicrobial activity |

| Zn(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine | Zinc | Stability; photodynamic therapy |

| Pd(II) meso-Tetra(N-Methyl-4-Pyridyl) Porphine Tetrachloride | Palladium | Catalytic activity; reactive oxygen species generation |

Q & A

Q. What are the standard protocols for characterizing the purity and structural integrity of Cu(II) meso-tetra(N-methyl-4-pyridyl) porphine tetrachloride?

Methodological Answer:

- UV-Vis Spectroscopy : Confirm the Soret band (~420–430 nm) and Q-bands (500–650 nm) to verify electronic absorption patterns characteristic of metalloporphyrins .

- HPLC Analysis : Use reverse-phase chromatography with a C18 column and aqueous/organic mobile phases (e.g., acetonitrile-water with 0.1% TFA) to assess purity .

- Mass Spectrometry (MS) : Employ ESI-MS to confirm molecular weight (expected m/z ~935 for [C₄₄H₄₄Cl₄CuN₈]⁺) and detect impurities .

Q. How can this porphyrin be utilized as a sensor for heavy metal ions in aqueous solutions?

Methodological Answer:

- Solution Preparation : Dissolve the porphyrin in neutral deionized water (e.g., 10 µM concentration) and add aliquots of target metal ions (Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺) .

- UV-Vis Titration : Monitor spectral shifts in the Soret and Q-bands. For example, Hg²⁺ induces a red shift (~10 nm), while Cu²⁺ causes band broadening due to axial coordination .

- Data Interpretation : Use Stern-Volmer plots to quantify binding constants and selectivity ratios between competing ions .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of dust .

- Storage : Keep in sealed containers under inert gas (argon/nitrogen) at 4°C to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does this compound interact with G-quadruplex DNA structures, and what experimental approaches can resolve structural polymorphism?

Methodological Answer:

- Sample Preparation : Incubate the porphyrin with G-quadruplex-forming sequences (e.g., c-Myc promoter) in buffered solutions (pH 7.4, 100 mM KCl) .

- Circular Dichroism (CD) : Track conformational changes in DNA (e.g., transitions from hybrid to parallel structures) upon porphyrin binding .

- Time-Resolved Infrared (TRIR) Spectroscopy : Probe picosecond-scale interactions between the porphyrin and nucleic acids using synchrotron-based setups .

- Computational Modeling : Perform molecular docking (e.g., AutoDock) to predict binding sites and stabilization energies .

Q. What strategies optimize its efficacy in combined photodynamic/photothermal therapy (PDT/PTT) using injectable hydrogels?

Methodological Answer:

- Hydrogel Fabrication : Incorporate the porphyrin and Au nanoparticles (AuNPs) into collagen-based hydrogels via electrostatic interactions (e.g., mix 1 mg/mL porphyrin with 0.5 mM AuCl₄⁻) .

- In Vivo Testing : Inject the hydrogel intratumorally in murine models and irradiate with a 635 nm laser (0.17 W/cm² for 10 min) to activate ROS generation and hyperthermia .

- Dosage Optimization : Use ICP-MS to quantify porphyrin retention in tumors and adjust AuNP concentrations to balance mechanical strength and photothermal efficiency .

Q. How can this porphyrin act as a template in metal-organic frameworks (MOFs), and what post-synthetic modifications enhance catalytic activity?

Methodological Answer:

- MOF Synthesis : React the porphyrin with CdCl₂ and biphenyl-3,4',5-tricarboxylate (H₃BPT) to form porph@MOM-10, a microporous framework with encapsulated Cd-porphyrin cations .

- Metal Exchange : Immerse the MOF in methanol solutions of MnCl₂ or CuCl₂ for 24–48 hours to replace Cd²⁺ with Mn²⁺/Cu²⁺, monitored via UV-vis spectroscopy .

- Catalytic Testing : Assess peroxidase-like activity using TMB (3,3',5,5'-tetramethylbenzidine) oxidation under H₂O₂, measuring absorbance at 652 nm .

Q. How do researchers address contradictions in ROS generation efficiency between Cu(II) porphyrins and other metalloporphyrins in PDT applications?

Methodological Answer:

- Comparative Studies : Perform side-by-side ROS assays (e.g., SOSG or DCFH-DA probes) with Cu(II) porphyrin vs. Fe(III) or Zn(II) analogs under identical light doses (e.g., 50 J/cm² at 630 nm) .

- Mechanistic Analysis : Use electron paramagnetic resonance (EPR) with spin traps (e.g., TEMPO) to identify dominant ROS species (¹O₂ vs. HO•) .

- Cell Viability Assays : Validate findings with MTT assays on cancer cell lines (e.g., MDA-MB-231) to correlate ROS levels with cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.